(3',3-Difluorobiphenyl-4-yl)methanamine
Description
(3’,3-Difluorobiphenyl-4-yl)methanamine is a synthetic organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of two fluorine atoms attached to the biphenyl structure and an amine group attached to the methylene bridge
Properties
IUPAC Name |
[2-fluoro-4-(3-fluorophenyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N/c14-12-3-1-2-9(6-12)10-4-5-11(8-16)13(15)7-10/h1-7H,8,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZDDZXLDBBOBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3’,3-Difluorobiphenyl-4-yl)methanamine typically involves the following steps:
Formation of 3,3’-Difluorobiphenyl: This can be achieved by reacting 3-fluorophenyl halogenated magnesium with 1,2-dihalogenethane under the catalytic action of a trivalent ferric salt.
Amination: The 3,3’-difluorobiphenyl is then subjected to amination reactions to introduce the methanamine group. This can be done using various amination reagents and conditions, such as reductive amination or nucleophilic substitution.
Industrial Production Methods
The industrial production of (3’,3-Difluorobiphenyl-4-yl)methanamine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Recycling of by-products and solvents is also considered to make the process more economical and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
(3’,3-Difluorobiphenyl-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted biphenyl derivatives with various functional groups.
Scientific Research Applications
(3’,3-Difluorobiphenyl-4-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals
Mechanism of Action
The mechanism of action of (3’,3-Difluorobiphenyl-4-yl)methanamine involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes or receptors, thereby modulating their activity. The compound can also participate in hydrogen bonding and other non-covalent interactions, influencing its biological effects .
Comparison with Similar Compounds
Similar Compounds
3,3’-Difluorobiphenyl: Lacks the methanamine group but shares the biphenyl core structure.
4-(3,3-Difluorobiphenyl)methanol: Contains a hydroxyl group instead of an amine group.
3,3’-Difluoro-4-aminobiphenyl: Similar structure but with the amine group directly attached to the biphenyl ring .
Uniqueness
(3’,3-Difluorobiphenyl-4-yl)methanamine is unique due to the combination of the biphenyl core with both fluorine atoms and an amine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
Overview
(3',3-Difluorobiphenyl-4-yl)methanamine is a synthetic organic compound belonging to the biphenyl derivatives class. It features two fluorine atoms on the biphenyl structure and an amine group connected to a methylene bridge. This unique structure suggests potential biological activities, similar to those exhibited by related compounds.
Target of Action
Research indicates that compounds similar to (3',3-Difluorobiphenyl-4-yl)methanamine often bind with high affinity to various biological receptors, influencing multiple biochemical pathways. This compound may exhibit similar interactions, potentially affecting a range of biological systems.
Biochemical Pathways
The compound is hypothesized to engage in several biological activities, including:
- Antiviral
- Anti-inflammatory
- Anticancer
- Antimicrobial
- Antidiabetic
- Antimalarial
- Anticholinesterase
These activities are supported by studies on related biphenyl derivatives, which have demonstrated efficacy in these areas .
Case Studies and Experimental Data
Several studies have explored the biological activity of compounds structurally related to (3',3-Difluorobiphenyl-4-yl)methanamine. For example, biphenyl derivatives have shown promising results in inhibiting HIV replication and demonstrating anticancer properties. One notable study found that fluorinated biphenyl compounds exhibited significantly enhanced activity against HIV-1, with some derivatives achieving nanomolar potency .
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Potency (EC50) | Reference |
|---|---|---|---|
| 5t (Fluorinated Biphenyl) | Anti-HIV | 1 nmol/L | |
| 5m (Biphenyl with Cyano Group) | Anticancer | 2.3 nmol/L | |
| 5p (Biphenyl Derivative) | Antimicrobial | Not specified |
Synthesis and Preparation
The synthesis of (3',3-Difluorobiphenyl-4-yl)methanamine typically involves:
- Formation of 3,3'-Difluorobiphenyl : This is achieved through reactions involving halogenated magnesium and dihalogenethane.
- Amination : The introduction of the methanamine group is performed via reductive amination or nucleophilic substitution methods.
These processes are optimized for yield and purity in industrial applications, emphasizing environmentally friendly practices such as recycling solvents and by-products .
Comparison with Similar Compounds
(3',3-Difluorobiphenyl-4-yl)methanamine can be compared with other biphenyl derivatives:
Table 2: Comparison of Biphenyl Derivatives
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 3,3'-Difluorobiphenyl | Lacks amine group | Basic biphenyl structure |
| 4-(3,3-Difluorobiphenyl)methanol | Hydroxyl group instead of amine | Potentially different biological activity |
| 3,3'-Difluoro-4-aminobiphenyl | Amine group directly on biphenyl ring | Different interaction profiles with biological targets |
The unique combination of fluorine atoms and an amine group in (3',3-Difluorobiphenyl-4-yl)methanamine suggests distinct chemical and biological properties, enhancing its potential for various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
